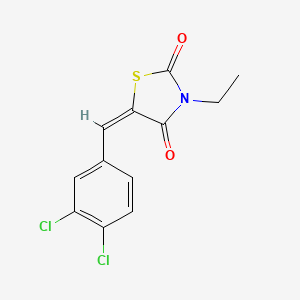![molecular formula C23H18BrN3O5 B5915350 2-bromo-N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5915350.png)
2-bromo-N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide is a chemical compound that has been synthesized and studied extensively in recent years. This compound has shown potential in scientific research applications, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of 2-bromo-N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide is not fully understood. However, studies have shown that this compound inhibits the activity of the proteasome, which is a complex of proteins that plays a role in the degradation of intracellular proteins. Inhibition of the proteasome can lead to the accumulation of proteins that can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of the proteasome. In addition, this compound has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-bromo-N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide in lab experiments is its potential as a candidate for the development of new cancer treatments. However, one limitation is that the mechanism of action of this compound is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of 2-bromo-N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide. One future direction is to further investigate the mechanism of action of this compound. Another future direction is to study the potential of this compound in combination with other cancer treatments. Additionally, further studies could be conducted to investigate the anti-inflammatory effects of this compound.
Synthesemethoden
The synthesis of 2-bromo-N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide involves several steps. The first step is the preparation of 4-methoxybenzylamine, which is then reacted with 3-nitrobenzaldehyde to form the corresponding Schiff base. This Schiff base is then reacted with 2-bromo-4'-methoxybenzoyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide has shown potential in scientific research applications, particularly in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis in cancer cells. This makes it a potential candidate for the development of new cancer treatments.
Eigenschaften
IUPAC Name |
2-bromo-N-[(E)-3-(4-methoxyanilino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O5/c1-32-18-11-9-16(10-12-18)25-23(29)21(14-15-5-4-6-17(13-15)27(30)31)26-22(28)19-7-2-3-8-20(19)24/h2-14H,1H3,(H,25,29)(H,26,28)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZKEXGVZWIGLX-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[(E)-3-(4-methoxyanilino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-bromo-4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B5915271.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(3-chlorophenyl)-2,4-imidazolidinedione](/img/structure/B5915278.png)

![benzyl 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B5915295.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]-2-furamide](/img/structure/B5915319.png)
![{2-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5915323.png)
![3-{3-(1-benzofuran-2-yl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5915326.png)
![4-{[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5915332.png)
![5-{3-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5915339.png)
![2-({[1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-(4-ethoxyphenyl)acetamide](/img/structure/B5915346.png)
![5-imino-2-[(2-methylphenoxy)methyl]-6-(3-phenyl-2-propen-1-ylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915355.png)
![3-(4-tert-butylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide](/img/structure/B5915358.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-[(2-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915366.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5915388.png)